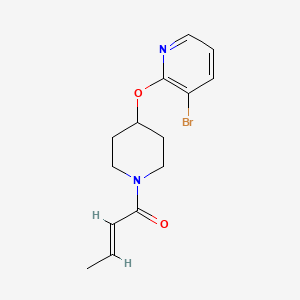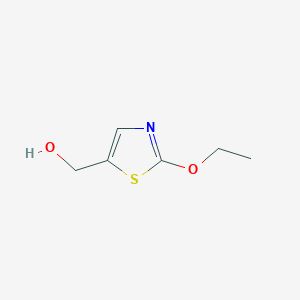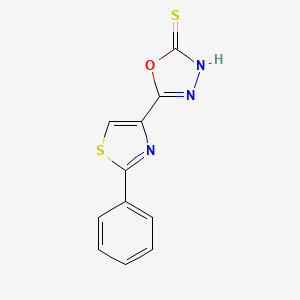
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, an oxadiazole ring, and a hydrosulfide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and oxadiazole rings suggests that the compound may have a planar structure, while the phenyl and hydrosulfide groups could add complexity to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiazole and oxadiazole rings might participate in electrophilic substitution reactions, while the hydrosulfide group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydrosulfide group might make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación
Transition Metal-Free Direct C-H Bond Thiolation
A transition metal-free procedure for the direct thiolation of 1,3,4-oxadiazole C-H bonds using diaryl disulfides has been developed, indicating potential for modification of 1,3,4-oxadiazole derivatives including the synthesis of sulfide compounds similar to 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide. This method provides a convenient route to thiolated heteroarenes, offering good to excellent yields and showcasing the compound's relevance in chemical synthesis and potential applications in material science or pharmaceutical chemistry (Liang‐Hua Zou et al., 2012).
Corrosion Inhibition Properties
The compound's structural analogs have been studied for their corrosion inhibition ability towards mild steel in sulfuric acid. These studies utilize 1,3,4-oxadiazole derivatives to assess their protective layer formation on metal surfaces, indicating the potential of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide and its analogs in corrosion prevention applications. The research highlights the significance of substitution and temperature on the efficacy of these inhibitors, suggesting their utility in enhancing the durability of metals against corrosion (P. Ammal et al., 2018).
Photophysical and Electrocatalytic Applications
The oxadiazole and thiazole frameworks, closely related to the structure of the compound , have been explored for their photophysical properties and as components in electrochemical cells. These investigations reveal the potential of such compounds in developing new materials for sensing, organic electronics, and photovoltaic applications. The inclusion of sulfur-containing functional groups, akin to the sulfhydryl group in 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide, can modulate electronic properties, offering pathways to tune material characteristics for specific applications (M. Rahman et al., 2018).
Antimicrobial and Antitubercular Activity
Research on sulfonyl derivatives and related compounds, including those with oxadiazole and thiazole moieties, has demonstrated significant antibacterial, antifungal, and antitubercular activities. These findings underline the potential of 5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide in the development of new antimicrobial agents, contributing to the battle against resistant strains of bacteria and tuberculosis (G. V. Suresh Kumar et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDHKQLMPKJZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)

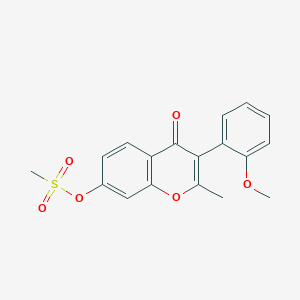
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
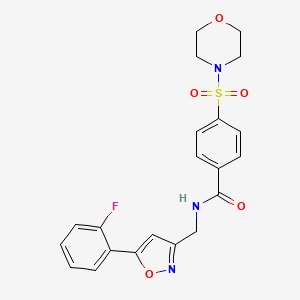
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)
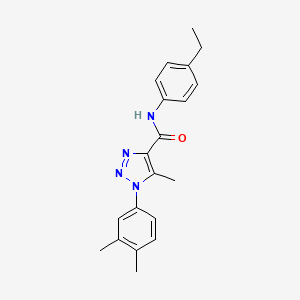
![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)
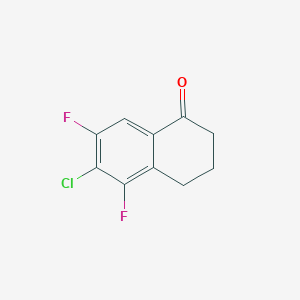


![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
